![molecular formula C11H13N3S B026421 4-(Piperazin-1-yl)thieno[3,2-c]pyridin CAS No. 106261-27-2](/img/structure/B26421.png)

4-(Piperazin-1-yl)thieno[3,2-c]pyridin

Übersicht

Beschreibung

3,4-Dihydroxymandelic acid, also known as (3,4-dihydroxyphenyl)(hydroxy)acetic acid, is a metabolite of norepinephrine. It is a phenolic compound with significant antioxidative potential. The compound is characterized by its chemical formula C8H8O5 and a molar mass of 184.15 g/mol .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxymandelsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

3,4-Dihydroxymandelsäure entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt Superoxidradikale ab und reduziert die Lipidperoxidation in zellfreien Assays . Die Verbindung wird aus Noradrenalin über das Zwischenprodukt Noradrenalin-Aldehyd durch Aldehyddehydrogenase gebildet. Es wirkt auch als Chemoattraktant für bestimmte Darmmikrobiota und beeinflusst so deren Virulenz und Anheftung an Wirtszellen .

Ähnliche Verbindungen:

- 3,4-Dihydroxyphenylessigsäure

- 3,4-Dihydroxyphenylglykol

- 4-Hydroxy-3-methoxymandelsäure

Vergleich: 3,4-Dihydroxymandelsäure ist einzigartig durch seine beiden Hydroxylgruppen am Benzolring, die zu seinen starken antioxidativen Eigenschaften beitragen. Im Vergleich zu ähnlichen Verbindungen hat es ein höheres antioxidatives Potenzial und spezifische Rollen im Noradrenalin-Stoffwechsel .

Wirkmechanismus

Target of Action

Similar thieno pyrimidine derivatives have been evaluated as inhibitors of pi3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets (like pi3 kinase p110alpha) and inhibit their function .

Biochemical Pathways

If it acts as an inhibitor of pi3 kinase p110alpha like its similar compounds, it could affect the pi3k/akt signaling pathway . This pathway is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development of many types of cancer .

Biochemische Analyse

Biochemical Properties

It is known that thienopyridine bearing structures are associated with various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Molecular Mechanism

The molecular mechanism of action of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3,4-Dihydroxymandelsäure kann durch die Kondensation von Glyoxylsäure und Brenzkatechin in Gegenwart von Natriumhydroxid synthetisiert werden. Der Prozess beinhaltet das Abkühlen einer Glyoxylsäurelösung, die Zugabe von Natriumhydroxid und anschliessende Reaktion mit Brenzkatechin unter kontrollierten pH- und Temperaturbedingungen . Die Reaktion wird typischerweise bei niedrigen Temperaturen (5-15 °C) durchgeführt, um die Bildung von ortho-Positionsprodukten und Serienreaktionen zu vermeiden.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3,4-Dihydroxymandelsäure folgt ähnlichen Synthesewegen, jedoch in grössere m Umfang. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von deionisiertem Wasser und kontrollierte pH-Werte sind entscheidend, um Nebenreaktionen zu vermeiden und den anschliessenden Behandlungsprozess zu vereinfachen .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,4-Dihydroxymandelsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann durch eine oxidative Decarboxylierung zu 3,4-Dihydroxybenzaldehyd oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl detaillierte Reduktionspfade seltener untersucht werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Tyrosinase und andere enzymatische Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Reagenzien wie Halogene oder andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: 3,4-Dihydroxybenzaldehyd.

Reduktion: Reduzierte Formen der Verbindung, wobei die spezifischen Produkte von den Reduktionsbedingungen abhängen.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dihydroxyphenylacetic acid

- 3,4-Dihydroxyphenylglycol

- 4-Hydroxy-3-methoxymandelic acid

Comparison: 3,4-Dihydroxymandelic acid is unique due to its dual hydroxyl groups on the benzene ring, which contribute to its strong antioxidative properties. Compared to similar compounds, it has a higher antioxidative potential and specific roles in norepinephrine metabolism .

Eigenschaften

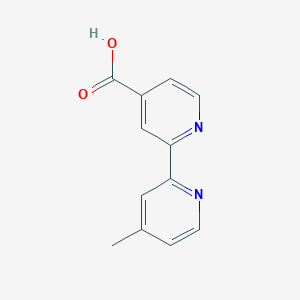

IUPAC Name |

4-piperazin-1-ylthieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRTFBJOXMFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450113 | |

| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-27-2 | |

| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106261-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Piperazin-1-ylthieno[3,2-c]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2ZNT5VA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)